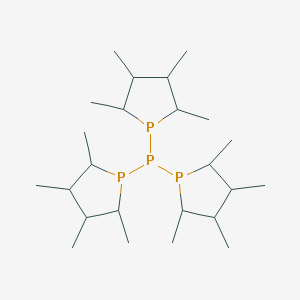![molecular formula C54H88P2PtSi+2 B12571820 Platinum;tricyclohexyl-[tricyclohexylphosphaniumyl-bis(2,4,6-trimethylphenyl)silyl]phosphanium CAS No. 215666-30-1](/img/structure/B12571820.png)
Platinum;tricyclohexyl-[tricyclohexylphosphaniumyl-bis(2,4,6-trimethylphenyl)silyl]phosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Platinum;tricyclohexyl-[tricyclohexylphosphaniumyl-bis(2,4,6-trimethylphenyl)silyl]phosphanium is a complex organometallic compound It features a platinum center coordinated with tricyclohexylphosphaniumyl and bis(2,4,6-trimethylphenyl)silyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Platinum;tricyclohexyl-[tricyclohexylphosphaniumyl-bis(2,4,6-trimethylphenyl)silyl]phosphanium typically involves the reaction of platinum precursors with tricyclohexylphosphaniumyl and bis(2,4,6-trimethylphenyl)silyl ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include toluene or dichloromethane, and the reaction temperature is maintained between 25°C to 80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Platinum;tricyclohexyl-[tricyclohexylphosphaniumyl-bis(2,4,6-trimethylphenyl)silyl]phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of platinum oxides.
Reduction: It can be reduced to lower oxidation states of platinum.
Substitution: Ligand substitution reactions are common, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by changing the solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield platinum oxides, while reduction can produce lower oxidation state platinum complexes. Substitution reactions result in new platinum complexes with different ligands.
Scientific Research Applications
Platinum;tricyclohexyl-[tricyclohexylphosphaniumyl-bis(2,4,6-trimethylphenyl)silyl]phosphanium has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to the known efficacy of platinum-based compounds in chemotherapy.
Biology: It is used in studies involving metalloproteins and enzyme mimetics.
Mechanism of Action
The mechanism of action of Platinum;tricyclohexyl-[tricyclohexylphosphaniumyl-bis(2,4,6-trimethylphenyl)silyl]phosphanium involves its interaction with molecular targets through coordination chemistry. The platinum center can form bonds with various substrates, facilitating catalytic processes. In biological systems, it may interact with DNA or proteins, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Platinum(II) complexes: These include compounds like cisplatin and carboplatin, which are well-known for their anticancer properties.
Other organometallic platinum compounds: These include complexes with different ligands, such as phosphines or carbenes.
Uniqueness
Platinum;tricyclohexyl-[tricyclohexylphosphaniumyl-bis(2,4,6-trimethylphenyl)silyl]phosphanium is unique due to its specific ligand environment, which imparts distinct electronic and steric properties. This uniqueness makes it suitable for specialized applications in catalysis and materials science, where other platinum compounds may not perform as effectively.
Properties
CAS No. |
215666-30-1 |
|---|---|
Molecular Formula |
C54H88P2PtSi+2 |
Molecular Weight |
1022.4 g/mol |
IUPAC Name |
platinum;tricyclohexyl-[tricyclohexylphosphaniumyl-bis(2,4,6-trimethylphenyl)silyl]phosphanium |
InChI |
InChI=1S/C54H88P2Si.Pt/c1-41-37-43(3)53(44(4)38-41)57(54-45(5)39-42(2)40-46(54)6,55(47-25-13-7-14-26-47,48-27-15-8-16-28-48)49-29-17-9-18-30-49)56(50-31-19-10-20-32-50,51-33-21-11-22-34-51)52-35-23-12-24-36-52;/h37-40,47-52H,7-36H2,1-6H3;/q+2; |
InChI Key |
DGCFUSMQYVQHTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[Si](C2=C(C=C(C=C2C)C)C)([P+](C3CCCCC3)(C4CCCCC4)C5CCCCC5)[P+](C6CCCCC6)(C7CCCCC7)C8CCCCC8)C.[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(Heptan-4-yl)-1H-indol-5-yl]hex-2-enoic acid](/img/structure/B12571739.png)
![2-[2-(5-Carboxy-3-formyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B12571746.png)
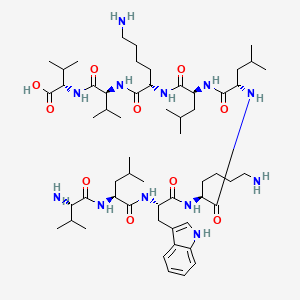
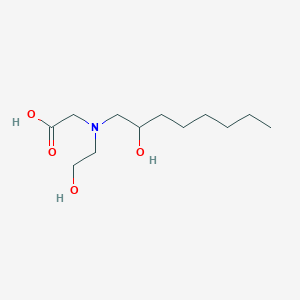
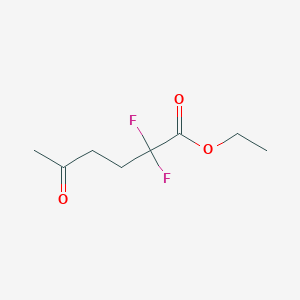
![1-Methoxy-3-[2-(2,6,6-trimethylcyclohex-2-en-1-yl)ethenyl]benzene](/img/structure/B12571765.png)
![2-{2-[2-(Ethoxycarbonyl)phenyl]ethyl}benzoic acid](/img/structure/B12571772.png)
![{[(3-Methylbut-1-en-1-yl)oxy]methyl}benzene](/img/structure/B12571787.png)
![2-[(Methanesulfonyl)amino]phenyl benzoate](/img/structure/B12571795.png)
![Diethyl [amino(naphthalen-1-yl)methyl]phosphonate](/img/structure/B12571803.png)
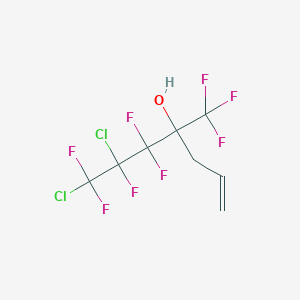
![Decanoic acid, 10-[[4-(acetyloxy)-1-naphthalenyl]amino]-10-oxo-](/img/structure/B12571821.png)
![Methyl 4-[(benzoyloxy)methyl]-2-oxo-2H-pyran-5-carboxylate](/img/structure/B12571825.png)
